molecular formula C10H7BrClN B1500754 6-Bromo-4-chloro-7-methylquinoline CAS No. 1189106-57-7

6-Bromo-4-chloro-7-methylquinoline

Cat. No. B1500754
CAS RN: 1189106-57-7
M. Wt: 256.52 g/mol
InChI Key: GKXDYZSIIOOPMH-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-7-methylquinoline is a chemical compound with the empirical formula C10H7BrClN and a molecular weight of 256.53 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a nitrogen-containing bicyclic compound. The quinoline core is substituted at the 6th position with a bromine atom, at the 4th position with a chlorine atom, and at the 7th position with a methyl group .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 256.53 .

Scientific Research Applications

Pharmacology

6-Bromo-4-chloro-7-methylquinoline: is a compound of interest in pharmacological research due to its structural similarity to quinolines, which are known for their therapeutic potential. The compound can serve as a scaffold for the synthesis of various biologically active molecules. It’s particularly useful in the development of novel drugs with potential antibacterial, antifungal, and antiviral properties .

Material Science

In material science, this compound can be utilized in the synthesis of complex organic molecules that form part of advanced materials. These materials might have applications in electronics, photonics, or as novel coatings with specific properties like resistance to environmental factors or conductivity .

Chemical Synthesis

This compound: plays a crucial role as an intermediate in the synthesis of more complex chemical structures. It’s often used in transition metal-catalyzed reactions and can be a key component in the synthesis of various quinoline derivatives, which are valuable in both industrial and synthetic organic chemistry .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical procedures, such as HPLC and LC-MS, to identify or quantify similar compounds within a sample. Its well-defined structure and properties make it an ideal candidate for such roles .

Life Science Research

In life sciences, This compound could be used in the study of cellular processes where quinoline structures are involved. It may also be used in gene editing research as a part of chemical libraries screened against various biological targets .

Chromatography

Due to its unique chemical properties, this compound can be used in chromatographic methods to help in the separation of substances, acting as a comparison standard in the calibration of equipment or in the development of new chromatographic techniques .

Safety and Hazards

6-Bromo-4-chloro-7-methylquinoline is classified as an acute toxic (category 3) and eye damaging (category 1) substance. It is combustible and can cause chronic effects .

properties

IUPAC Name

6-bromo-4-chloro-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXDYZSIIOOPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670932
Record name 6-Bromo-4-chloro-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189106-57-7
Record name Quinoline, 6-bromo-4-chloro-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189106-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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